molecular formula C9H7NO3S B14492242 4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione CAS No. 63474-98-6

4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione

Cat. No.: B14492242
CAS No.: 63474-98-6
M. Wt: 209.22 g/mol
InChI Key: PORGYPLUETURPJ-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione is a heterocyclic compound that contains both a thiazolidine ring and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazolidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thiazolidine ring can be reduced under specific conditions.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The phenolic group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione is unique due to the presence of both the thiazolidine ring and the phenolic group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

63474-98-6

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-1,3-thiazolidine-2,5-dione

InChI

InChI=1S/C9H7NO3S/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10-7/h1-4,7,11H,(H,10,13)

InChI Key

PORGYPLUETURPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)SC(=O)N2)O

Origin of Product

United States

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